(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 3-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
1696409-36-5
VCID:
VC0163951
InChI:
InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC
Molecular Formula:
C25H25NO2
Molecular Weight:
371.5 g/mol
(3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone
CAS No.: 1696409-36-5
Cat. No.: VC0163951
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central CB1 receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral CB2 receptor (Ki = 12.4 nM). JWH 081 3-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 3 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 1696409-36-5 |
| Molecular Formula | C25H25NO2 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | (3-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
| Standard InChI | InChI=1S/C25H25NO2/c1-3-4-9-14-26-17-23(21-12-7-8-13-24(21)26)25(27)22-16-19(28-2)15-18-10-5-6-11-20(18)22/h5-8,10-13,15-17H,3-4,9,14H2,1-2H3 |
| Standard InChI Key | MGSSAESHPAJYSC-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)OC |
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